molecular formula C15H24N2O4S2 B7160765 N-[2-[(2-methylsulfonylcyclohexyl)amino]ethyl]benzenesulfonamide

N-[2-[(2-methylsulfonylcyclohexyl)amino]ethyl]benzenesulfonamide

Cat. No.: B7160765
M. Wt: 360.5 g/mol
InChI Key: KYWRJOJCMDXZBW-UHFFFAOYSA-N
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Description

N-[2-[(2-methylsulfonylcyclohexyl)amino]ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents This specific compound features a benzenesulfonamide moiety linked to a cyclohexyl group via an aminoethyl chain, with a methylsulfonyl substituent on the cyclohexyl ring

Properties

IUPAC Name

N-[2-[(2-methylsulfonylcyclohexyl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S2/c1-22(18,19)15-10-6-5-9-14(15)16-11-12-17-23(20,21)13-7-3-2-4-8-13/h2-4,7-8,14-17H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWRJOJCMDXZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCCC1NCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-methylsulfonylcyclohexyl)amino]ethyl]benzenesulfonamide typically involves multiple steps:

  • Formation of the Aminoethyl Chain: : The initial step involves the preparation of the aminoethyl intermediate. This can be achieved through the reaction of ethylenediamine with an appropriate protecting group to yield a protected aminoethyl compound.

  • Cyclohexyl Derivative Synthesis: : The cyclohexyl derivative with a methylsulfonyl group is synthesized separately. This involves the sulfonation of cyclohexane followed by methylation to introduce the methylsulfonyl group.

  • Coupling Reaction: : The protected aminoethyl intermediate is then coupled with the cyclohexyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

  • Deprotection and Final Coupling: : The protecting group is removed from the aminoethyl chain, and the resulting free amine is coupled with benzenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.

  • Substitution: : The benzenesulfonamide moiety can participate in nucleophilic aromatic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: : As a sulfonamide derivative, it may exhibit antibacterial properties and could be explored as a potential drug candidate for treating bacterial infections.

  • Biological Research: : The compound could be used as a probe to study enzyme inhibition, particularly targeting enzymes like carbonic anhydrase, which are known to interact with sulfonamides.

  • Materials Science: : Its unique structure may allow it to be used in the development of novel materials with specific properties, such as polymers or coatings.

  • Chemical Synthesis: : It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.

Mechanism of Action

The mechanism by which N-[2-[(2-methylsulfonylcyclohexyl)amino]ethyl]benzenesulfonamide exerts its effects is likely related to its interaction with biological targets such as enzymes. Sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. For instance, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound, lacking the aminoethyl and cyclohexyl groups.

    N-(2-aminoethyl)benzenesulfonamide: Similar structure but without the cyclohexyl group.

    Cyclohexylsulfonamide: Lacks the benzenesulfonamide moiety.

Uniqueness

N-[2-[(2-methylsulfonylcyclohexyl)amino]ethyl]benzenesulfonamide is unique due to the presence of both a cyclohexyl group with a methylsulfonyl substituent and a benzenesulfonamide moiety. This dual functionality may confer unique biological activities and chemical reactivity, making it a valuable compound for various applications.

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